N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N'-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide
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Overview
Description
N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper catalysts). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl]-1-[(E,Z)-N’-{[4-(trifluoromethyl)phenyl]amino}-N-{[4-(trifluoromethyl)phenyl]imino}carbamimidoyl]formamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(trifluoromethyl)phenyl]formamide: Shares the trifluoromethyl group but lacks the trifluoromethoxy group.
N-[4-(trifluoromethoxy)phenyl]carbamimidoyl]formamide: Contains the trifluoromethoxy group but differs in the overall structure.
Uniqueness
Its structural complexity and functional group diversity make it a valuable compound for various scientific and industrial purposes .
Properties
Molecular Formula |
C23H14F9N5O2 |
---|---|
Molecular Weight |
563.4 g/mol |
IUPAC Name |
(2E)-N-[4-(trifluoromethoxy)phenyl]-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide |
InChI |
InChI=1S/C23H14F9N5O2/c24-21(25,26)13-1-5-16(6-2-13)34-36-19(37-35-17-7-3-14(4-8-17)22(27,28)29)20(38)33-15-9-11-18(12-10-15)39-23(30,31)32/h1-12,34H,(H,33,38)/b36-19+,37-35? |
InChI Key |
CWEZVAPZAUGIRN-LZFNLORPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(F)(F)F)N/N=C(\C(=O)NC2=CC=C(C=C2)OC(F)(F)F)/N=NC3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NN=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N=NC3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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